2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
The synthesis of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the use of radical reactions for the direct functionalization of imidazo[1,2-A]pyridine scaffolds. This can be done through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another efficient method includes a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .
Analyse Chemischer Reaktionen
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Specific conditions and reagents are required for the reduction of this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include transition metals, oxidizing agents, and photocatalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a valuable scaffold in organic synthesis for the construction of various derivatives.
Biology: The compound has shown potential in biological studies due to its pharmacological properties.
Industry: The compound is also useful in material science due to its structural characteristics.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.
Pyrido[1,2-A]pyrimidine derivatives: These compounds also have diverse biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.
Eigenschaften
Molekularformel |
C8H11IN2 |
---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
2-iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H11IN2/c1-6-8(9)10-7-4-2-3-5-11(6)7/h2-5H2,1H3 |
InChI-Schlüssel |
JXEIXEVWNRZWMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1CCCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.